1H-benzo[d][1,2,3]triazole-5-sulfonamide
Overview
Description
2H-Benzotriazole-5-sulfonamide is a heterocyclic compound that belongs to the benzotriazole family. It is characterized by the presence of a sulfonamide group attached to the benzotriazole ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are also known to interact with enzymes and receptors in biological systems .
Mode of Action
Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds, which could potentially allow them to interact with their targets . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .
Biochemical Pathways
Benzotriazole derivatives have been associated with a wide range of therapeutic uses, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds, which share a similar structure with benzotriazole, are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2H-Benzotriazole-5-Sulfonamide. For instance, benzotriazole is known to be an effective corrosion inhibitor for copper and its alloys by preventing undesirable surface reactions . It is also known to be stable under a variety of conditions . .
Biochemical Analysis
Biochemical Properties
The benzotriazole fragment in 2H-Benzotriazole-5-sulfonamide is known to interact with various enzymes and proteins in biochemical reactions . It can act as an electron-donating or an electron-withdrawing group, influencing the activity of these biomolecules
Molecular Mechanism
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties suggest that 2H-Benzotriazole-5-sulfonamide could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Benzotriazole UV stabilizers, which are structurally similar to 2H-Benzotriazole-5-sulfonamide, have been shown to cause changes in liver weight and serum albumin levels in rats at certain dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzo[d][1,2,3]triazole-5-sulfonamide typically involves the reaction of benzotriazole with sulfonamide derivatives under controlled conditions. One common method includes the reaction of benzotriazole with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide in dimethylformamide containing 5% water at 50°C . This reaction yields the desired sulfonamide derivative with high purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent composition, and reaction time. The product is then purified through crystallization or distillation techniques to obtain the final compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2H-Benzotriazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzotriazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Benzotriazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a stabilizer in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Comparison with Similar Compounds
Benzothiazole: A sulfur-containing heterocycle with similar stability and reactivity.
Benzoxazole: An oxygen-containing heterocycle with comparable chemical properties.
Benzimidazole: A nitrogen-containing heterocycle with similar biological activities.
Uniqueness: 2H-Benzotriazole-5-sulfonamide is unique due to its combination of the benzotriazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2H-benzotriazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H2,7,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWAHFRQHSRGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664058 | |
Record name | 2H-Benzotriazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491612-08-9 | |
Record name | 2H-Benzotriazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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